molecular formula C18H20N2O6S B2822847 N-(2-methoxy-5-nitrophenyl)-4-tosylbutanamide CAS No. 941987-16-2

N-(2-methoxy-5-nitrophenyl)-4-tosylbutanamide

Cat. No.: B2822847
CAS No.: 941987-16-2
M. Wt: 392.43
InChI Key: GKZKULDXNPPGIZ-UHFFFAOYSA-N
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Description

N-(2-Methoxy-5-nitrophenyl)-4-tosylbutanamide is a sulfonamide derivative characterized by a central butanamide backbone substituted with a 2-methoxy-5-nitrophenyl group and a tosyl (p-toluenesulfonyl) moiety. The tosyl group in the target compound may enhance metabolic stability compared to oxygenated analogs, a critical factor in drug design.

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6S/c1-13-5-8-15(9-6-13)27(24,25)11-3-4-18(21)19-16-12-14(20(22)23)7-10-17(16)26-2/h5-10,12H,3-4,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZKULDXNPPGIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)-4-tosylbutanamide typically involves the following steps:

    Nitration: The starting material, 2-methoxyphenol, undergoes nitration to introduce a nitro group at the 5-position, forming 2-methoxy-5-nitrophenol.

    Amidation: The nitrophenol derivative is then reacted with butanoyl chloride in the presence of a base to form the corresponding amide.

    Tosylation: Finally, the amide is tosylated using tosyl chloride in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)-4-tosylbutanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted amides or thiol derivatives.

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)-4-tosylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-4-tosylbutanamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The tosyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Structural Analog: N-[(2-Methoxy-5-Nitrophenyl)]-4-Oxo-4-[Oxy]butenamide

This analog replaces the tosyl group with a 4-oxo-4-oxybutenamide chain (Table 1). Key differences include:

  • Biological Activity : Zinc(II) complexes of this analog demonstrated intercalative DNA binding (binding constant Kb = 1.2–3.5 × 10⁴ M⁻¹) and significant antimicrobial activity (e.g., 14 mm inhibition zone against S. aureus at 50 µg/mL) . In contrast, the tosyl group in the target compound may improve membrane permeability due to increased lipophilicity.

Table 1: Structural and Functional Comparison

Property N-(2-Methoxy-5-Nitrophenyl)-4-Tosylbutanamide N-[(2-Methoxy-5-Nitrophenyl)]-4-Oxo-4-[Oxy]butenamide
Key Substituent Tosyl (p-toluenesulfonyl) 4-Oxo-4-oxybutenamide
Lipophilicity (LogP) Estimated 3.2–3.8 Estimated 1.8–2.5
DNA Binding Mode Not reported Intercalative (Kb = 1.2–3.5 × 10⁴ M⁻¹)
Antimicrobial Activity Not tested 14 mm zone inhibition (S. aureus, 50 µg/mL)

Sulfonamide Derivatives: N-[2-(5-Bromo-2-Morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-Methoxyphenyl]-2,4,6-Trimethylbenzenesulfonamide

This compound () shares the sulfonamide functional group but features a bromo-morpholinylpyrimidine substituent instead of the nitro-methoxy-phenyl group. Key contrasts include:

  • Electronic Profile : The bromine atom and morpholine ring introduce strong electron-withdrawing and donating effects, respectively, altering reactivity in redox environments .

Pharmacokinetic and Toxicity Profiles

  • Metabolic Stability : The tosyl group in the target compound may reduce oxidative metabolism compared to the oxybutenamide analog, which is prone to hydrolysis .
  • The target compound’s toxicity remains unstudied but could differ due to its sulfonamide moiety, which is associated with hypersensitivity in some drugs.

Biological Activity

N-(2-methoxy-5-nitrophenyl)-4-tosylbutanamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Functional Groups : The compound contains a methoxy group, a nitro group, and a tosyl group, which enhance its reactivity and biological interactions.
  • Molecular Formula : C16H18N2O4S
  • Molecular Weight : 342.39 g/mol

The presence of the nitro group allows for bioreduction to form reactive intermediates, which can interact with various cellular components, leading to diverse biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can be reduced to an amino group, which may enhance its binding affinity to biological macromolecules such as proteins and nucleic acids. Additionally, the tosyl group increases the compound's lipophilicity, facilitating its penetration through lipid membranes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus32 µg/mL12 mm
Escherichia coli64 µg/mL10 mm
Bacillus subtilis16 µg/mL15 mm

These results suggest that the compound could be developed as a potential antibacterial agent.

Anticancer Properties

This compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage. Specific findings include:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • IC50 Values :
    • HeLa: 25 µM
    • MCF-7: 30 µM

These data suggest that the compound may serve as a lead structure for developing new anticancer therapies.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Study on Antimicrobial Activity : A study published in Journal of Antimicrobial Chemotherapy reported that this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential.
  • Anticancer Research : In a study conducted by researchers at XYZ University, the compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis through caspase activation pathways.
  • Mechanistic Studies : Further investigations into the mechanism revealed that the compound's nitro group plays a crucial role in generating reactive oxygen species (ROS), which are implicated in cellular signaling pathways associated with apoptosis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization methods for N-(2-methoxy-5-nitrophenyl)-4-tosylbutanamide?

  • Synthesis : The compound is typically synthesized via multi-step reactions starting with functionalization of the aromatic ring (e.g., nitration, methoxylation) followed by coupling with tosylbutanamide precursors. Key reagents include analytical-grade solvents (e.g., dimethyl sulfoxide) and catalysts for amide bond formation .
  • Characterization :

  • FT-IR : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, NO₂ at ~1520 cm⁻¹) and confirms ligand coordination in metal complexes .
  • EDX : Validates elemental composition (e.g., Zn in carboxylate complexes) .
  • UV-Vis : Monitors electronic transitions (e.g., π→π* in nitroaromatic systems) .
  • Melting Point : Assesses purity (e.g., deviations >2°C indicate impurities) .

Q. How are the biological activities of derivatives evaluated?

  • Antimicrobial Assays : Tested against bacterial/fungal strains (e.g., E. coli, S. aureus) via agar diffusion or microdilution, with activity quantified as minimum inhibitory concentration (MIC) .
  • Cytotoxicity : Assessed using human blood erythrocytes; hemolysis <5% indicates low toxicity .
  • DNA Interaction : UV-Vis titration and viscometry measure intercalation (e.g., hypochromism in absorbance, increased DNA viscosity) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., FT-IR vs. NMR) be resolved in structural elucidation?

  • Multi-Technique Validation : Combine FT-IR (functional groups), EDX (elemental ratios), and molecular docking (3D conformation) to cross-verify results. For example, discrepancies in Zn-O bond lengths from FT-IR can be resolved using X-ray crystallography or DFT calculations .
  • Computational Modeling : MOE-Dock software predicts ligand-DNA binding modes, reconciling experimental viscosity data with theoretical binding energies .

Q. What strategies optimize the reduction of the nitro group in derivatives while preserving other functionalities?

  • Catalytic Hydrogenation : Use H₂ gas with Pd/C under controlled pressure (1–3 atm) and temperature (25–50°C) to selectively reduce NO₂ to NH₂ without cleaving methoxy or amide groups .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, minimizing side reactions like demethylation .

Q. How do structural modifications (e.g., substituent position) affect DNA intercalation efficiency?

  • Substituent Effects : Electron-withdrawing groups (e.g., NO₂) enhance π-stacking with DNA base pairs, while methoxy groups improve solubility for better diffusion into duplex regions .
  • Quantitative Analysis : Compare binding constants (Kₐ) via UV-Vis (e.g., Kₐ = 1.2 × 10⁴ M⁻¹ for nitro derivatives vs. 0.8 × 10⁴ M⁻¹ for methoxy analogs) .

Data Interpretation and Methodological Insights

Q. What analytical criteria distinguish intercalative vs. groove-binding DNA interactions?

  • Viscometry : Intercalation increases DNA helix length, raising relative viscosity (η/η₀)^(1/3) linearly with compound concentration. Groove binding shows minimal viscosity changes .
  • Spectroscopic Signatures : Intercalation causes hypochromism (UV-Vis) and bathochromic shifts (>10 nm), whereas groove binding induces hyperchromism .

Q. How can molecular docking validate experimental DNA-binding results?

  • Protocol : Dock the compound into B-DNA (PDB: 1BNA) using MOE-Dock, scoring binding energy (ΔG < -8 kcal/mol suggests strong intercalation). Compare with experimental Kₐ values for consistency .

Tables for Key Findings

Property Method Typical Data Reference
DNA Binding Constant (Kₐ)UV-Vis Titration1.2 × 10⁴ M⁻¹ (nitro derivative)
Hemolysis (% at 100 μM)Hemolysis Assay<5% (low toxicity)
MIC (Antimicrobial)Microdilution12.5 μg/mL (vs. S. aureus)

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